molecular formula C11H19N3 B13248293 N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine

N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13248293
M. Wt: 193.29 g/mol
InChI Key: ZEORJPTWOCWAGN-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom at position 1 and a methyl group attached to the nitrogen atom at position 3 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclohexylmethylamine with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is typically purified using recrystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-1H-pyrazol-3-amine
  • N-(cyclohexylmethyl)-1-methyl-1H-indole-3-amine
  • N-(cyclohexylmethyl)-1-methyl-1H-pyrrole-3-amine

Uniqueness

N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both cyclohexylmethyl and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-(cyclohexylmethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,12,13)

InChI Key

ZEORJPTWOCWAGN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2CCCCC2

Origin of Product

United States

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